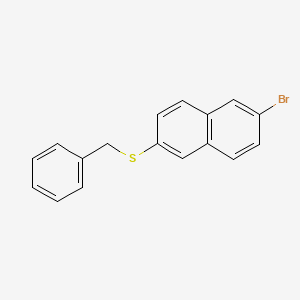
2-(Benzylsulfanyl)-6-bromonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-6-bromonaphthalene is an organic compound that features a naphthalene ring substituted with a benzylsulfanyl group at the 2-position and a bromine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6-bromonaphthalene typically involves the nucleophilic substitution reaction of 2-bromo-6-naphthol with benzylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylsulfanyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-6-bromonaphthalene can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-(Benzylsulfanyl)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its derivatives could be explored for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-(Benzylsulfanyl)-6-bromonaphthalene exerts its effects depends on the specific application. In general, the benzylsulfanyl group can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylsulfanyl)naphthalene: Lacks the bromine atom, which may affect its reactivity and interaction with molecular targets.
6-Bromo-2-naphthol: Lacks the benzylsulfanyl group, which may influence its solubility and biological activity.
2-(Benzylsulfanyl)-benzylideneimidazolones: Contains an imidazolone ring, which may confer different chemical and biological properties.
Uniqueness
2-(Benzylsulfanyl)-6-bromonaphthalene is unique due to the presence of both the benzylsulfanyl group and the bromine atom on the naphthalene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
653599-60-1 |
|---|---|
Fórmula molecular |
C17H13BrS |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-6-bromonaphthalene |
InChI |
InChI=1S/C17H13BrS/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Clave InChI |
HWLPOKAYQYEJTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


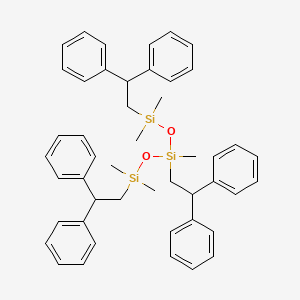
![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)
![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)

![(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B12523299.png)
![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)
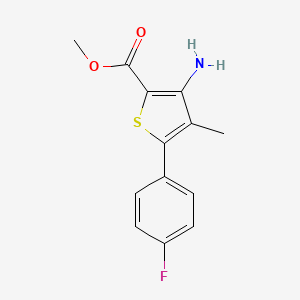
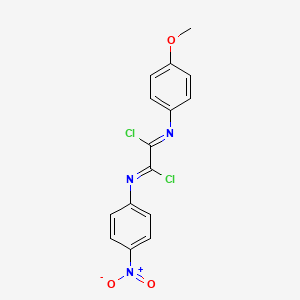
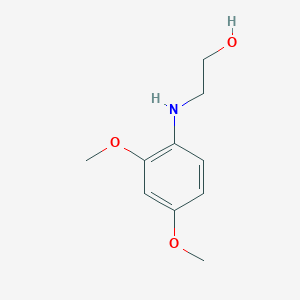

![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)

